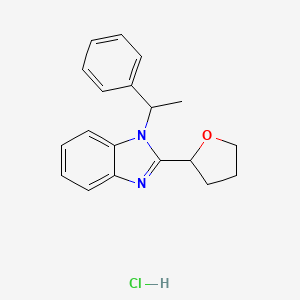
2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C19H21ClN2O and its molecular weight is 328.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(oxolan-2-yl)-1-(1-phenylethyl)-1H-1,3-benzodiazole hydrochloride is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN3O
- Molecular Weight : 273.76 g/mol
Antidiabetic Activity
Recent studies have indicated that compounds within the benzodiazole class exhibit significant antidiabetic properties. For instance, related benzothiazole derivatives have shown inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. The inhibition of α-amylase can lead to reduced glucose absorption and lower blood sugar levels. In vitro studies demonstrated that certain derivatives achieved over 80% inhibition at concentrations as low as 12.5 μg/mL compared to the positive control acarbose .
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. For example, certain derivatives exhibited DPPH radical scavenging activities comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative damage in various diseases.
Antimicrobial Activity
Benzodiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study reported that certain benzodiazole compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes such as α-amylase and potentially others involved in metabolic pathways.
- Free Radical Scavenging : The structural features of the compound allow it to interact with free radicals effectively, reducing oxidative stress.
Case Studies
A notable case study involved synthesizing and testing a series of benzodiazole derivatives for their biological activities. The study highlighted that modifications in the side chains significantly influenced the potency of these compounds against α-amylase and their antioxidant capacities. The most potent derivative showed an IC50 value significantly lower than that of existing antidiabetic drugs .
Data Summary
属性
IUPAC Name |
2-(oxolan-2-yl)-1-(1-phenylethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-14(15-8-3-2-4-9-15)21-17-11-6-5-10-16(17)20-19(21)18-12-7-13-22-18;/h2-6,8-11,14,18H,7,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACZMJKQLAKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CCCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














